methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate

Medicinal Chemistry ADME Property Profiling Lead Optimization

Researchers often face inconsistent reactivity when sourcing pyrrolyl-benzoate building blocks due to substitution variations. Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate (CAS 347332-01-8) provides a precisely defined scaffold for SAR and library synthesis. - The 3-formyl group enables condensation with amines/hydrazines to generate Schiff bases and hydrazones with enhanced imine stability from 2,5-dimethyl steric shielding. - Its para-benzoate ester orientation ensures consistent molecular recognition, unlike meta- or non-formylated analogs that alter binding profiles. - Consistent quality (≥95% purity) and reliable global shipping from BenchChem streamline your synthetic workflow.

Molecular Formula C15H15NO3
Molecular Weight 257.28 g/mol
CAS No. 347332-01-8
Cat. No. B1300996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate
CAS347332-01-8
Molecular FormulaC15H15NO3
Molecular Weight257.28 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N1C2=CC=C(C=C2)C(=O)OC)C)C=O
InChIInChI=1S/C15H15NO3/c1-10-8-13(9-17)11(2)16(10)14-6-4-12(5-7-14)15(18)19-3/h4-9H,1-3H3
InChIKeyILWHGQULIVXXKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate – Overview


Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate (CAS 347332-01-8) is a heterocyclic building block featuring a 2,5-dimethyl-3-formylpyrrole core N-linked to a para-substituted methyl benzoate moiety . Its molecular formula is C₁₅H₁₅NO₃, with a molecular weight of 257.28 g/mol . The compound belongs to the pyrrolyl-benzoate class of scaffolds that are widely explored in medicinal chemistry as key intermediates for constructing pharmacologically relevant molecules, particularly through condensation reactions at the reactive 3-formyl group [1].

Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate – Substitution Constraints


Substitution among pyrrolyl-benzoate derivatives is highly non-interchangeable due to the decisive influence of substitution pattern on both chemical reactivity and biological target engagement. The 3-formyl group in this compound provides a uniquely positioned electrophilic handle for Schiff base formation and other condensations, while the 2,5-dimethyl substitution modulates the pyrrole ring's electron density and steric environment . Replacing this specific substitution pattern with an analog lacking the formyl group (e.g., methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate, CAS 26165-66-2) eliminates the key reactive site, whereas regioisomers with a 2-formyl group (e.g., methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate, CAS 149323-67-1) exhibit altered steric accessibility and electronic properties that directly affect condensation kinetics and product profiles [1]. Even closely related positional isomers such as methyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate (CAS 428473-45-4) differ in their spatial orientation of the ester moiety, impacting molecular recognition in biological assays .

Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate – Analog Comparisons


Molecular Weight & LogP vs. Non-Formylated Analog

The presence of the formyl group in methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate significantly increases molecular weight and alters lipophilicity compared to the non-formylated analog methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate (CAS 26165-66-2). This directly influences compound permeability and solubility profiles, which are critical parameters in early-stage drug discovery screening [1].

Medicinal Chemistry ADME Property Profiling Lead Optimization

Physical Properties: 3-Formyl vs. 2-Formyl Isomer

The position of the formyl substituent on the pyrrole ring (3-position vs. 2-position) yields distinct physical properties that affect compound handling, purification, and storage. Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate (3-formyl isomer) exhibits different boiling point and density compared to ethyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate (CAS 86454-37-7), a closely related 2-formyl analog, reflecting the influence of both formyl position and ester group variation .

Process Chemistry Purification Method Development Physical Property Databases

Ester Position: Para vs. Meta Molecular Recognition

The para-substitution of the benzoate ester in methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate contrasts with the meta-substitution in methyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate (CAS 428473-45-4), a direct regioisomer. This positional difference alters the three-dimensional orientation of the ester carbonyl and the overall molecular shape, which can critically affect binding to biological targets with defined binding pockets .

Medicinal Chemistry Structure-Based Drug Design Target Engagement

Synthetic Utility: Formyl vs. Unsubstituted Pyrrole

The 3-formyl group in methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate provides a reactive electrophilic site that enables a range of condensation reactions not possible with the unsubstituted pyrrole analog methyl 4-(1H-pyrrol-1-yl)benzoate (CAS 23351-08-8). While the unsubstituted analog can only participate in reactions at the pyrrole ring carbons (e.g., electrophilic aromatic substitution), the formyl group allows for Schiff base formation, hydrazone synthesis, and other carbonyl-based transformations that are central to constructing diverse heterocyclic libraries .

Organic Synthesis Building Block Chemistry Schiff Base Formation

Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate – Application Scenarios


Schiff Base & Hydrazone Library Synthesis

The 3-formyl group serves as a versatile condensation site for generating diverse compound libraries. Researchers procuring this building block can react it with primary amines or hydrazines to form Schiff bases or hydrazones, which are privileged scaffolds in drug discovery for antimicrobial, anticancer, and anti-inflammatory programs. The presence of the 2,5-dimethyl substitution on the pyrrole ring enhances the stability of the resulting imine linkage by providing steric shielding [1].

SAR Studies on Pyrrolyl-Benzoate Scaffolds

The compound's precise substitution pattern (3-formyl, 2,5-dimethyl, para-benzoate) makes it an ideal reference standard for SAR exploration. By systematically comparing activity data from this compound against analogs with varying substitution (e.g., 2-formyl isomers, non-formylated analogs, meta-benzoate regioisomers), medicinal chemists can deconvolute the contributions of each functional group to target binding, selectivity, and ADME properties .

Pyrrole Functionalization Process Development

Process chemists can utilize this compound to develop and optimize synthetic methodologies for selective pyrrole functionalization, including Vilsmeier-Haack formylation protocols and subsequent derivatization reactions. The well-defined physical properties (boiling point: 411.4 °C, density: 1.13 g/cm³) provide reliable benchmarks for reaction monitoring, distillation parameter setting, and purification process design .

Computational Chemistry Calibration

With its defined molecular properties (MW: 257.28 g/mol, cLogP: 2.69, PSA: 48.3 Ų), this compound serves as a calibration standard for computational models predicting physicochemical properties, molecular docking poses, and quantum mechanical parameters. Its moderate complexity and balanced polarity make it suitable for benchmarking force field parameters and validating in silico ADME prediction algorithms .

Technical Documentation Hub

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